6-Amino-5-fluoropyridine-3-boronic acid hydrochloride
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Overview
Description
6-Amino-5-fluoropyridine-3-boronic acid hydrochloride is a chemical compound with the molecular formula C5H7BClFN2O2 and a molecular weight of 192.38 . This compound is of significant interest in the field of organic chemistry due to its unique structure, which includes both a boronic acid group and a fluorinated pyridine ring. These functional groups make it a valuable intermediate in various chemical reactions and applications.
Mechanism of Action
Target of Action
The primary target of 6-Amino-5-fluoropyridine-3-boronic acid hydrochloride is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound participates in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound, being a nucleophilic organoboron reagent, is transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the SM coupling reaction, which is a key biochemical pathway in the synthesis of complex organic compounds . The reaction allows for the formation of carbon–carbon bonds under mild and functional group tolerant conditions . The compound’s role in this pathway can lead to the synthesis of various biologically active molecules .
Pharmacokinetics
It’s worth noting that the compound’s solubility and stability under recommended storage conditions can impact its bioavailability .
Result of Action
The result of the compound’s action in the SM coupling reaction is the formation of new carbon–carbon bonds . This can lead to the synthesis of various complex organic compounds, including biologically active molecules . For example, it can be used as a precursor to heteroaryl benzylureas with glycogen synthase kinase 3 inhibitory activity and carboxyindoles with HCV NS5B polymerase inhibitory activity .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it is soluble in hot methanol , suggesting that its solubility can be affected by temperature and solvent conditions. Additionally, it is recommended to be stored away from oxidizing agents, indicating that its stability can be affected by the presence of such agents .
Biochemical Analysis
Biochemical Properties
The 6-Amino-5-fluoropyridine-3-boronic acid hydrochloride is involved in Suzuki–Miyaura coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound interacts with palladium, a metal catalyst, in the process .
Molecular Mechanism
The molecular mechanism of this compound involves its participation in the Suzuki–Miyaura coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl or vinyl halide with a boronic acid or ester in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing boronic acid derivatives.
Industrial Production Methods
Industrial production of 6-Amino-5-fluoropyridine-3-boronic acid hydrochloride may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to maximize yield and purity. The process typically includes steps such as purification by recrystallization or chromatography to ensure the final product meets the required specifications for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-fluoropyridine-3-boronic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution of the fluorine atom can result in various substituted pyridine derivatives.
Scientific Research Applications
6-Amino-5-fluoropyridine-3-boronic acid hydrochloride has a wide range of applications in scientific research, including:
Biology: The compound can be used in the design of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Industry: The compound is used in the production of materials with specific chemical properties, such as polymers or catalysts.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-Amino-5-fluoropyridine-3-boronic acid hydrochloride is unique due to the presence of both an amino group and a fluorine atom on the pyridine ring, in addition to the boronic acid group. This combination of functional groups provides the compound with distinct chemical properties and reactivity, making it a valuable intermediate in various synthetic applications.
Properties
IUPAC Name |
(6-amino-5-fluoropyridin-3-yl)boronic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BFN2O2.ClH/c7-4-1-3(6(10)11)2-9-5(4)8;/h1-2,10-11H,(H2,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPAXOMOMPOXSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)N)F)(O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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